molecular formula C17H20ClN B075074 Etifelmine hydrochloride CAS No. 1146-95-8

Etifelmine hydrochloride

Cat. No. B075074
CAS RN: 1146-95-8
M. Wt: 273.8 g/mol
InChI Key: NFYYMNADTASPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etifelmine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a potent inhibitor of microtubule assembly and has been studied extensively for its role in cancer treatment and other therapeutic applications.

Scientific Research Applications

1. Buccal Administration in Rats

Etilefrine hydrochloride (ET-HCl), used for treating hypotension, was explored for buccal administration in rats. This study revealed that buccal application showed more than 20% absolute bioavailability, significantly higher than intragastric administration. This suggests that buccal application could be a feasible alternative for administering ET-HCl (Onishi & Sakata, 2018).

2. Development of Buccal Tablets

Further research led to the development of buccal tablets for practical use. These tablets, prepared using sodium alginate and mannitol, exhibited rapid disintegration and drug release, achieving effective plasma levels in rats within 0.5 hours. This indicates the potential of ET buccal tablets as an alternative for hypotension therapy (Sakata & Onishi, 2020).

3. Fast-Dissolving Films for Buccal Dosing

A study on fast-dissolving films containing ET for buccal dosing showed promising results. Films composed of ET, glycerin, and sodium alginate provided rapid in vitro release and maintained effective plasma levels for an extended period. This suggests the superiority of these compacted buccal films as a practical dosage form of ET (Onishi & Sakata, 2021).

properties

CAS RN

1146-95-8

Product Name

Etifelmine hydrochloride

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

2-benzhydrylidenebutan-1-amine;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,2,13,18H2,1H3;1H

InChI Key

NFYYMNADTASPEE-UHFFFAOYSA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN.Cl

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN.Cl

Other CAS RN

1146-95-8

Related CAS

341-00-4 (Parent)

synonyms

gilutensin
gilutensin hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etifelmine hydrochloride
Reactant of Route 2
Etifelmine hydrochloride
Reactant of Route 3
Etifelmine hydrochloride
Reactant of Route 4
Etifelmine hydrochloride
Reactant of Route 5
Etifelmine hydrochloride
Reactant of Route 6
Etifelmine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.